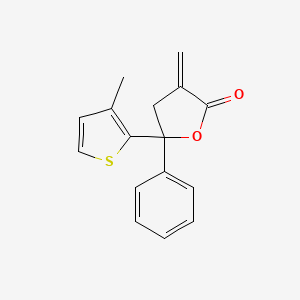
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes These compounds are characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylidene Group: This step may involve the use of reagents like methylene iodide in the presence of a base.
Attachment of the Thiophene and Phenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the oxolane ring or the methylidene group.
Substitution: Substitution reactions may occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or polymers.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylidene-5-(2-thienyl)-5-phenyloxolan-2-one
- 3-Methylidene-5-(3-thienyl)-5-phenyloxolan-2-one
Uniqueness
The presence of the 3-methylthiophen-2-yl group distinguishes 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one from its analogs. This unique structural feature may confer distinct chemical and biological properties.
Propiedades
Número CAS |
71741-90-7 |
|---|---|
Fórmula molecular |
C16H14O2S |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
3-methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-11-8-9-19-14(11)16(10-12(2)15(17)18-16)13-6-4-3-5-7-13/h3-9H,2,10H2,1H3 |
Clave InChI |
CYQPQXAYUPSVNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2(CC(=C)C(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


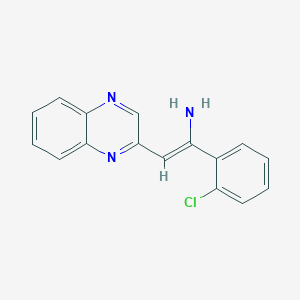
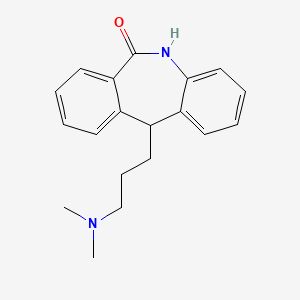
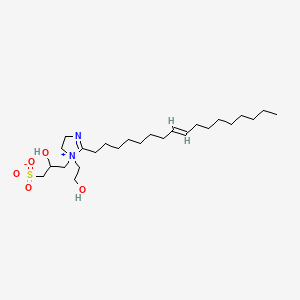

![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
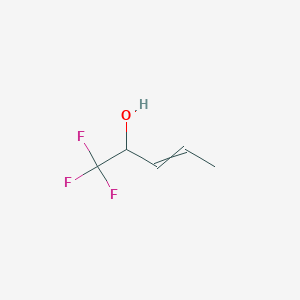
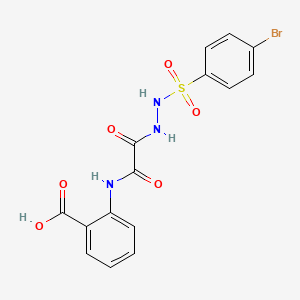

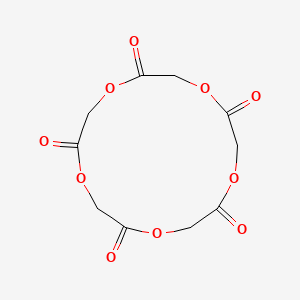
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
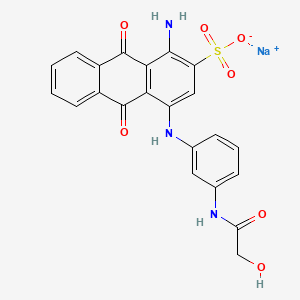
![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
